molecular formula C18H21NO2S B2435153 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide CAS No. 2034244-35-2

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide

Cat. No.: B2435153
CAS No.: 2034244-35-2
M. Wt: 315.43
InChI Key: UILSPQVVQKRDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide is a complex organic compound that features a unique combination of a naphthamide group and a methoxytetrahydrothiopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide typically involves a multi-step process. One common approach is to start with the preparation of the methoxytetrahydrothiopyran intermediate. This can be achieved by reacting 3,4-dihydro-2H-pyran with methanol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the methoxytetrahydrothiopyran . The intermediate is then reacted with a naphthamide derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The naphthamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiopyran derivatives.

Scientific Research Applications

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide is unique due to its combination of a naphthamide group and a methoxytetrahydrothiopyran moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-21-18(9-11-22-12-10-18)13-19-17(20)16-8-4-6-14-5-2-3-7-15(14)16/h2-8H,9-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILSPQVVQKRDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.